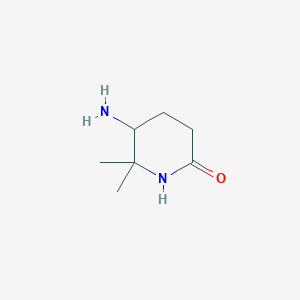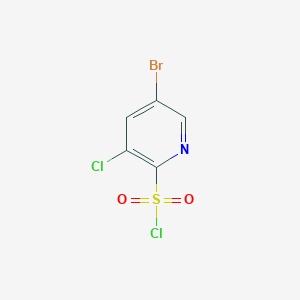
5-Bromo-3-chloropyridine-2-sulfonyl chloride
Overview
Description
5-Bromo-3-chloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrCl2NO2S and a molecular weight of 290.95 g/mol . It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff field . This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
The synthesis of 5-Bromo-3-chloropyridine-2-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. One common method includes the reaction of 5-bromo-2-chloropyridine with sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
5-Bromo-3-chloropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such reactions depending on the reagents and conditions used.
Scientific Research Applications
5-Bromo-3-chloropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: This compound is an intermediate in the synthesis of drugs and other bioactive molecules.
Agrochemicals: It is used in the production of pesticides and herbicides.
Dyestuff: It is involved in the synthesis of dyes and pigments used in various industries.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloropyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and other derivatives . This reactivity is exploited in various chemical reactions to synthesize complex molecules.
Comparison with Similar Compounds
5-Bromo-3-chloropyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
- 5-Bromo-2-chloropyridine-3-sulfonyl chloride
- 6-Chloro-pyridine-3-sulfonyl chloride
- 2-Chloro-pyridine-3-sulfonyl chloride
These compounds share similar structural features and reactivity but differ in the position of substituents on the pyridine ring, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
5-bromo-3-chloropyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEJVVZUFCVVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)
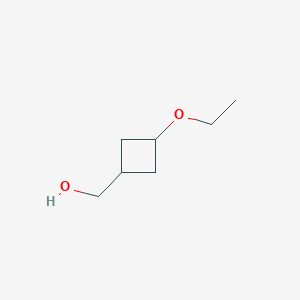
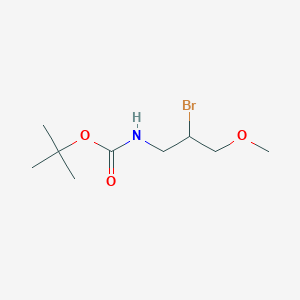
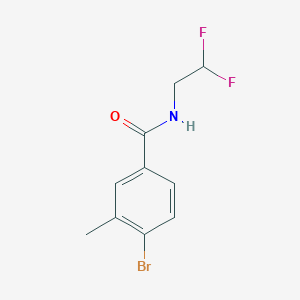
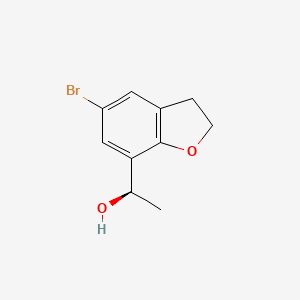
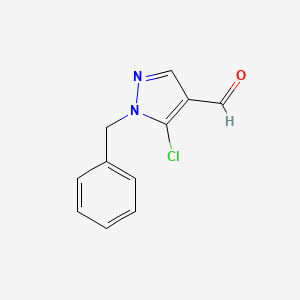
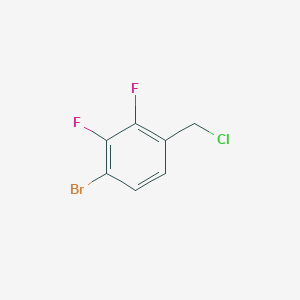
![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)
![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)
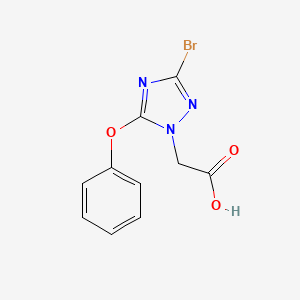
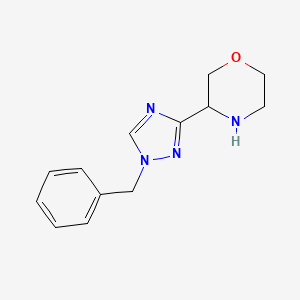
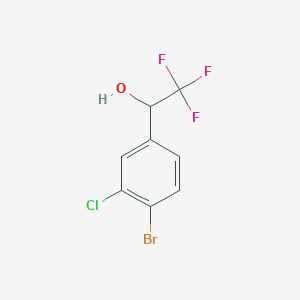
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)
